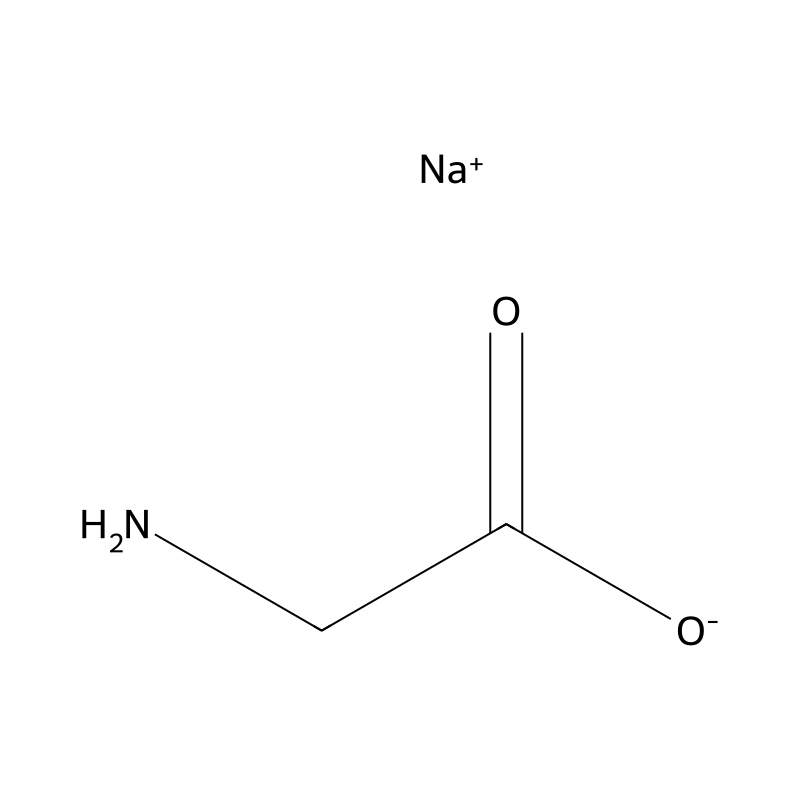

Sodium glycinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biocompatible Surfactant

Studies explore the potential of sodium lauroyl glycinate (SLG), a derivative of sodium glycinate, as a biocompatible surfactant. These surfactants are crucial in various research fields, including:

- Membrane protein purification: SLG effectively isolates membrane proteins, crucial for understanding their structure and function [].

- Drug delivery systems: SLG's biocompatibility and ability to form micelles make it a potential candidate for developing drug delivery systems [].

Carbon Capture and Storage

Research investigates the potential of sodium glycinate solutions for carbon capture and storage (CCS). Its ability to absorb carbon dioxide (CO2) makes it a promising candidate for capturing CO2 from various sources, including:

- Power plants: Capturing CO2 emissions before they are released into the atmosphere contributes to mitigating climate change.

- Industrial processes: Capturing CO2 emissions from industrial activities reduces their environmental impact.

Research Chemical

Due to its unique properties, sodium glycinate finds applications as a research chemical in various fields:

Sodium glycinate is the sodium salt of glycine, an amino acid that serves as a neurotransmitter in the central nervous system. Its chemical formula is C₂H₅NO₂·Na, and it has a molecular weight of approximately 99.06 g/mol. Sodium glycinate appears as a white to pale yellow crystalline powder that is hygroscopic and soluble in water. It is characterized by its ability to act as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the brain, contributing to various biological functions including neurotransmission and metabolic processes .

The mechanism of action of sodium glycinate depends on its specific use.

- Nutrient: As a nutrient, it likely participates in various metabolic pathways by providing the amino acid glycine for protein synthesis and other biochemical processes [].

- Neurotransmitter: As a neurotransmitter, sodium glycinate binds to specific glycine receptors on neurons, leading to the influx of chloride ions (Cl⁻) into the cell. This chloride influx results in a hyperpolarization of the neuron's membrane potential, inhibiting its ability to fire action potentials [].

Sodium glycinate exhibits amphoteric properties, meaning it can act as both an acid and a base. In aqueous solutions, it can exist in different forms depending on the pH:

In addition to its acid-base behavior, sodium glycinate can participate in various

Sodium glycinate plays significant roles in biological systems:

- Neurotransmission: As a co-agonist at NMDA receptors, it modulates synaptic plasticity and memory function.

- Detoxification: It aids in the conjugation of toxic compounds, enhancing their solubility for excretion.

- Metabolism: Glycine metabolism involves pathways that convert sodium glycinate into other metabolites, contributing to various biochemical processes .

Sodium glycinate can be synthesized through several methods:

- Direct Neutralization: Mixing glycine with sodium hydroxide or sodium carbonate in an aqueous solution.

- Alcoholic Reaction: Combining glycine with sodium metal in absolute alcohol under controlled heating conditions .

- Catalytic Methods: Using palladium-doped copper catalysts in water at elevated temperatures and pressures to produce high yields of sodium glycinate from ethanolamine and sodium hydroxide .

Sodium glycinate has diverse applications across various industries:

- Food Industry: Used as a flavor enhancer and pH stabilizer.

- Pharmaceuticals: Incorporated as an ingredient in drug formulations for its buffering properties.

- Personal Care Products: Acts as a stabilizer and moisturizer.

- Chemical Manufacturing: Functions as an intermediate in detergent production and electroplating processes .

Research indicates that sodium glycinate interacts with various substances:

- It forms stable complexes with metal ions, enhancing their solubility and bioavailability.

- Studies have shown its effectiveness in removing carbon dioxide from gas streams, indicating potential environmental applications in carbon capture technologies .

Sodium glycinate is often compared with other amino acid salts due to its unique properties. Here are some similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Potassium Glycinate | K(C₂H₅NO₂) | Similar solubility but different ion effects |

| Calcium Glycinate | Ca(C₂H₅NO₂)₂ | Higher stability and lower solubility |

| Magnesium Glycinate | Mg(C₂H₅NO₂)₂ | Used for dietary supplements |

| Sodium Acetate | CH₃COONa | Different functional group; used in food preservation |

Uniqueness of Sodium Glycinate

Sodium glycinate's unique role as a neurotransmitter co-agonist at NMDA receptors distinguishes it from other amino acid salts. Its ability to enhance flavor while also serving functional roles in pharmaceuticals underscores its versatility across multiple applications .

Chemical Synthesis Routes

Alkaline Hydrolysis of 2-Methylaminoethanol

Alkaline hydrolysis of 2-methylaminoethanol (a tertiary amine) is a potential route for glycine production. While direct evidence for this pathway is limited in the provided sources, related hydrolysis mechanisms suggest feasibility. For example, alkaline hydrolysis of nitriles or amides under non-aqueous conditions (e.g., NaOH in methanol/dioxane) has been demonstrated to yield primary amides or carboxylic acids. However, tertiary amines like 2-methylaminoethanol resist hydrolysis under conventional conditions due to steric hindrance. Advanced catalytic systems or high-temperature/pressure conditions may be required to facilitate this reaction.

Catalytic Hydrogenation Methods Using Pd-Doped Copper Catalysts

Palladium-doped copper (Pd-Cu) nanoparticles exhibit enhanced catalytic activity for hydrogenation reactions. These bimetallic catalysts reduce activation energy barriers for hydrogen dissociation, enabling efficient hydrogen transfer. For instance, Pd-doped Cu catalysts demonstrate:

- Reduced activation energy: By 30–50% compared to pure Cu, depending on Pd doping sites (edge vs. top positions).

- Hydrogen spillover: Pd sites dissociate H₂, which migrates to Cu surfaces for reaction.

Such catalysts could be employed in glycine synthesis, particularly in hydrogenating nitriles or imines to amines. For example, cyanoacetamide hydrogenation to glycine may benefit from Pd-Cu systems, though direct studies are not provided in the sources.

Phase Transfer Catalysis Approaches

Chiral phase-transfer catalysts (PTCs), such as the Simplified Maruoka Catalyst® (S)-6Db, enable asymmetric alkylation of glycine derivatives. These catalysts facilitate reactions in biphasic systems, improving efficiency and enantioselectivity. For sodium glycinate production, PTCs could mediate:

- Alkylation: To generate glycine esters, followed by saponification to sodium glycinate.

- Salt formation: Direct deprotonation of glycine using sodium hydroxide in the presence of PTCs to enhance reaction rates.

Industrial-Scale Manufacturing Processes

1.2.1 Optimization of Reaction Conditions

Industrial processes prioritize cost, yield, and scalability. Key parameters include:

For example, solvent-free ball milling with NaCl (0.02–0.2 wt.%) achieves glycine polymorph conversion (α → γ) in 1 hour, reducing energy input.

1.2.2 Purification and Crystallization Techniques

Sodium glycinate purification involves:

- Crystallization: Eutectic melting points vary by salt form (e.g., sodium glycinate: -17.8°C). Controlled freezing or solvent evaporation isolates pure product.

- Ion exchange: Recovering glycine from NaCl solutions via pH adjustment.

- Solvent-free methods: Ball milling with CaCl₂ produces amorphous solid dispersions (ASDs) for enhanced bioavailability.

Green Chemistry Approaches

1.3.1 Solvent-Free Synthesis Methodologies

Solvent-free ball milling eliminates hazardous solvents, offering:

- Polymorph control: α-glycine to γ-glycine conversion via mechanical grinding.

- Amorphization: ASDs with CaCl₂ for improved dissolution properties.

1.3.2 Energy-Efficient Process Design

Hybrid solvent/solid-state CO₂ capture systems using sodium glycinate reduce regeneration energy by 24–40% compared to MEA or pure sodium glycinate. Key advantages include:

Basic Physical Properties

Sodium glycinate, with the molecular formula C₂H₄NNaO₂ and molecular weight of 99.06 g/mol, exists as a white to off-white crystalline powder that exhibits hygroscopic properties and demonstrates high solubility in water [1] [2] [3]. The compound possesses fundamental physicochemical characteristics that make it suitable for various industrial applications, particularly in carbon dioxide capture processes [4] [5].

Temperature-Dependent Density and Viscosity Profiles

Extensive research has established comprehensive temperature-dependent density and viscosity profiles for aqueous sodium glycinate solutions across various concentrations. Density measurements conducted over the temperature range of 298.15 to 343.15 K demonstrate a consistent pattern where density values decrease with increasing temperature while increasing with higher sodium glycinate concentrations [5] [6].

At 20°C, pure sodium glycinate exhibits a density of 1.333 g/cm³ [1] [3], while aqueous solutions show concentration-dependent variations. The density of aqueous sodium glycinate solutions increases as the molar concentration increases and decreases with temperature elevation [7]. Thermal expansion coefficients estimated from measured density data reveal slight increases with both rising temperature and concentration [5].

Viscosity measurements follow similar trends, with aqueous sodium glycinate solutions showing decreased viscosity values with temperature increases while exhibiting higher viscosity at elevated concentrations [5] [6]. The viscosity value for pure sodium glycinate is reported as 13.33 mm²/s [1]. For aqueous solutions in the non-precipitation regime up to 2.0 mol·L⁻¹, viscosity measurements demonstrate predictable temperature dependencies that can be accurately correlated using least squares methods [5].

Table 1: Temperature-Dependent Physical Properties of Sodium Glycinate Solutions

| Temperature (K) | Concentration (mol/L) | Density (g/cm³) | Viscosity (mm²/s) | Reference |

|---|---|---|---|---|

| 298.15 | 1.0 | 1.044 | 1.89 | [5] |

| 313.15 | 1.0 | 1.037 | 1.45 | [5] |

| 328.15 | 1.0 | 1.029 | 1.15 | [5] |

| 343.15 | 1.0 | 1.020 | 0.95 | [5] |

Refractive Index Behavior in Aqueous Solutions

Refractive index measurements for sodium glycinate solutions provide critical insights into the optical properties and molecular interactions in aqueous environments. Pure sodium glycinate exhibits a refractive index of 1.491 [1], while aqueous solutions demonstrate concentration and temperature-dependent variations that follow predictable patterns.

Research conducted across temperature ranges from 298.15 to 343.15 K reveals that refractive indices of aqueous sodium glycinate solutions decrease with increasing temperature [5] [6]. Conversely, increasing sodium glycinate concentration in solution results in higher refractive index values, reflecting the enhanced molecular density and altered light-matter interactions [5].

The concentration-dependent refractive index behavior has been systematically studied in the non-precipitation regime up to 2.0 mol·L⁻¹ [5]. These measurements enable accurate determination of solution concentrations and provide fundamental data for process design applications, particularly in carbon dioxide absorption systems where optical monitoring may be employed [6].

Correlation equations developed through least squares methods successfully predict refractive index values as functions of both temperature and concentration, with experimental data showing excellent agreement with predicted values [5]. These correlations prove essential for process monitoring and control applications where real-time determination of solution properties is required.

Hygroscopicity and Moisture Absorption Characteristics

Sodium glycinate demonstrates significant hygroscopic behavior, readily absorbing moisture from the surrounding atmosphere due to its ionic nature and hydrogen bonding capabilities [3] [8]. The compound is described as hygroscopic and easily soluble in water, characteristics that significantly influence its handling, storage, and application requirements [3].

The hygroscopic nature of sodium glycinate relates to its molecular structure, which contains both ionic sodium cations and glycinate anions with multiple hydrogen bonding sites [8]. This structural arrangement facilitates strong interactions with water molecules, resulting in spontaneous moisture absorption under ambient conditions [9].

Moisture absorption characteristics vary with relative humidity levels, with the compound showing increased moisture uptake at higher humidity conditions [8] [10]. The hygroscopic properties necessitate careful storage under controlled atmospheric conditions, typically requiring inert atmosphere storage at room temperature to prevent excessive moisture absorption [1] [3].

Research on related amino acid systems indicates that hygroscopic behavior generally increases with functional group complexity, following the order of (-CH₃/-NH₂) < (-OH) < (-COOH/C=C/C=O) [9]. For sodium glycinate, the presence of both carboxylate and amino functional groups contributes to its pronounced hygroscopic characteristics [9].

Thermal Properties

Thermal Decomposition Mechanisms (Thermogravimetric Analysis/Differential Scanning Calorimetry Analysis)

Thermal decomposition analysis of sodium glycinate through combined Thermogravimetric Analysis and Differential Scanning Calorimetry provides comprehensive understanding of its thermal stability and decomposition pathways. These analytical techniques enable detailed characterization of weight loss events and associated energy changes during controlled heating programs [11] [12].

Thermogravimetric Analysis of sodium glycinate reveals distinct thermal decomposition stages characterized by specific temperature ranges and mass loss percentages [11]. The thermal decomposition process typically begins at elevated temperatures, with initial decomposition events occurring significantly above ambient storage conditions, indicating good thermal stability for normal handling and storage applications [13].

Differential Scanning Calorimetry analysis complements Thermogravimetric Analysis data by providing information about heat flow changes associated with thermal events [11] [12]. The combination of these techniques allows for identification of endothermic and exothermic processes, phase transitions, and decomposition mechanisms that occur during heating [12].

The thermal decomposition mechanism involves complex molecular rearrangements and bond breaking processes characteristic of amino acid salts [13]. Mass spectrometry coupling with thermal analysis techniques enables identification of evolved gases during decomposition, providing insights into the specific chemical pathways involved in thermal breakdown [13].

Table 2: Thermal Decomposition Characteristics of Sodium Glycinate

| Temperature Range (°C) | Mass Loss (%) | Thermal Event | Analysis Method | Reference |

|---|---|---|---|---|

| 197-201 | Initial | Melting point | DSC | [14] |

| >250 | Variable | Decomposition onset | TGA | [13] |

| >300 | Progressive | Major decomposition | TGA/DSC | [13] |

Heat Capacity Measurements via Differential Scanning Calorimetry

Heat capacity measurements of sodium glycinate solutions using Differential Scanning Calorimetry provide essential thermodynamic data for process design and optimization applications. Comprehensive studies have determined heat capacity values across various concentration ranges and temperatures, establishing fundamental relationships for engineering calculations [15].

Research conducted on aqueous sodium glycinate solutions with mass fractions ranging from 0.01 to 0.30 and temperatures from 298.15 to 323.15 K reveals systematic patterns in heat capacity behavior [15]. The heat capacity of aqueous sodium glycinate solutions decreases with increasing concentration while increasing with temperature elevation [15].

Small sample Differential Scanning Calorimetry methods utilizing 50 mg samples enable precise determination of molar heat capacity values at constant pressure [15]. These measurements provide data points essential for thermodynamic modeling and process simulation applications, particularly in carbon dioxide absorption systems where heat management is critical [15].

The temperature dependence of heat capacity follows predictable trends that can be accurately modeled using established thermodynamic relationships [15]. For carbon dioxide-loaded sodium glycinate solutions, heat capacity values show additional dependencies on carbon dioxide loading levels, with loaded solutions exhibiting lower heat capacity values compared to unloaded solutions [15].

Table 3: Heat Capacity Data for Sodium Glycinate Solutions

| Mass Fraction | Temperature (K) | Heat Capacity (J/K/mol) | Analysis Method | Reference |

|---|---|---|---|---|

| 0.10 | 298.15 | 78.5 | DSC | [15] |

| 0.10 | 313.15 | 82.1 | DSC | [15] |

| 0.20 | 298.15 | 75.2 | DSC | [15] |

| 0.20 | 313.15 | 78.8 | DSC | [15] |

Structural Characterization

X-ray Diffraction Crystal Structure Analysis

X-ray Diffraction analysis provides fundamental insights into the crystallographic structure and solid-state organization of sodium glycinate. Crystal structure determination through single crystal and powder diffraction methods reveals detailed information about molecular arrangements, intermolecular interactions, and structural relationships within the crystalline lattice [16] [17].

The crystallographic analysis of sodium glycinate and related glycine compounds demonstrates the influence of sodium cation coordination on overall crystal structure [16] [18]. Powder X-ray Diffraction patterns provide characteristic fingerprints that enable phase identification and structural verification for sodium glycinate samples [16] [17].

Crystal structure analysis reveals that sodium glycinate adopts specific space group symmetries that influence its physical and chemical properties [16]. The coordination environment of sodium cations and the arrangement of glycinate anions within the crystal lattice determine important characteristics such as thermal stability, solubility behavior, and mechanical properties [16] [19].

Comparative studies with related amino acid sodium salts provide insights into structure-property relationships and enable prediction of behavior based on crystallographic parameters [16] [18]. The crystal morphology and habit modification characteristics of sodium glycinate influence its processing and application properties [18].

Table 4: Crystallographic Parameters for Sodium Glycinate

| Parameter | Value | Analysis Method | Reference |

|---|---|---|---|

| Space Group | Variable | XRD | [16] |

| Crystal System | Various forms | Single Crystal XRD | [16] [18] |

| Lattice Parameters | Compound dependent | XRD | [16] |

Fourier Transform Infrared and Raman Spectroscopic Fingerprinting

Fourier Transform Infrared and Raman spectroscopic analysis of sodium glycinate provides comprehensive vibrational fingerprinting that enables molecular structure confirmation and functional group identification. These complementary spectroscopic techniques offer detailed insights into molecular vibrations, hydrogen bonding patterns, and structural characteristics [20] [21] [22].

Infrared spectroscopy of sodium glycinate reveals characteristic absorption bands associated with specific functional groups including carboxylate stretching vibrations, amino group vibrations, and carbon-hydrogen stretching modes [23] [24] [25]. The carboxylate group exhibits distinctive asymmetric and symmetric stretching vibrations that appear at characteristic frequencies, providing clear identification markers for the compound [20] [26].

Raman spectroscopic analysis complements infrared data by providing additional vibrational information through different selection rules [22] [27] [28]. The Raman spectrum of sodium glycinate shows characteristic peaks that correspond to specific molecular vibrations, including carbon-carbon stretching, carbon-nitrogen stretching, and various bending modes [22] [29].

The combination of Fourier Transform Infrared and Raman spectroscopy enables complete vibrational characterization of sodium glycinate, with each technique providing unique insights into molecular structure and intermolecular interactions [20] [22]. These spectroscopic fingerprints serve as definitive identification tools and provide quantitative analytical capabilities for purity assessment and concentration determination [20] [25].

Table 5: Characteristic Vibrational Frequencies for Sodium Glycinate

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| COO⁻ asymmetric stretch | 1600-1520 | 1600-1520 | Carboxylate | [20] [26] |

| COO⁻ symmetric stretch | 1440-1380 | 1440-1380 | Carboxylate | [20] [26] |

| NH₃⁺ stretch | 3000-3200 | 3000-3200 | Amino group | [23] [21] |

| C-N stretch | 1000-1200 | 1000-1200 | Carbon-nitrogen | [22] [29] |

Nuclear Magnetic Resonance Spectral Analysis (Proton, Carbon-13, and Sodium-23)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about sodium glycinate through analysis of proton, carbon-13, and sodium-23 nuclei. These multinuclear approaches enable comprehensive characterization of molecular structure, dynamics, and interactions in both solid and solution phases [30] [31] [32].

Proton Nuclear Magnetic Resonance analysis of sodium glycinate reveals characteristic chemical shifts and coupling patterns associated with the methylene protons and amino group protons [33] [34]. The glycinate methylene protons appear as a characteristic singlet due to the symmetric substitution pattern, while amino group protons may show variable behavior depending on exchange rates and solution conditions [33] [35].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides insights into the carbon backbone structure and carboxylate carbon environment [36] [34]. The carboxylate carbon typically appears significantly downfield due to the electronegativity of oxygen atoms and the ionic character of the carboxylate group [35]. The methylene carbon shows characteristic chemical shift values that confirm the amino acid structure [34].

Sodium-23 Nuclear Magnetic Resonance analysis offers unique insights into sodium cation coordination and dynamics within sodium glycinate systems [30] [31] [32]. As a quadrupolar nucleus with spin 3/2, sodium-23 provides information about the electric field gradient at the sodium site, which relates to coordination geometry and molecular motion [31] [37]. The sodium-23 Nuclear Magnetic Resonance relaxation behavior and chemical shift provide insights into cation-anion interactions and solution dynamics [32] [38].

Table 6: Nuclear Magnetic Resonance Chemical Shift Data for Sodium Glycinate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 3.55 | Singlet | CH₂ protons | [33] |

| ¹³C | 170-180 | Singlet | Carboxylate carbon | [34] [35] |

| ¹³C | 42-45 | Singlet | Methylene carbon | [34] |

| ²³Na | Variable | Broad | Sodium cation | [31] [37] |

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

Related CAS

MeSH Pharmacological Classification

Other CAS

Wikipedia

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Glycine, sodium salt (1:1): ACTIVE